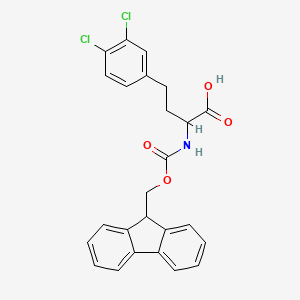

Fmoc-3,4-dichloro-D-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Fmoc-3,4-dichloro-D-homophénylalanine est un dérivé d'acide aminé synthétique. Il se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) lié au groupe amino et de deux atomes de chlore substitués aux positions 3 et 4 du cycle phényle. Le composé a pour formule moléculaire C25H21Cl2NO4 et un poids moléculaire de 470,35 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Fmoc-3,4-dichloro-D-homophénylalanine implique généralement les étapes suivantes :

Protection Fmoc : Le groupe amino du 3,4-dichloro-D-homophénylalanine est protégé à l'aide du groupe Fmoc. Cela est réalisé en faisant réagir l'acide aminé avec le chlorure de Fmoc en présence d'une base telle que le carbonate de sodium.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une pureté élevée

Méthodes de production industrielle

Les méthodes de production industrielle du Fmoc-3,4-dichloro-D-homophénylalanine sont similaires à la synthèse en laboratoire, mais sont adaptées pour répondre aux demandes commerciales. Cela implique l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et l'emploi de techniques de purification efficaces pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Fmoc-3,4-dichloro-D-homophénylalanine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore sur le cycle phényle peuvent participer à des réactions de substitution nucléophile.

Réactions de déprotection : Le groupe Fmoc peut être éliminé en conditions basiques, généralement à l'aide de pipéridine, pour produire l'acide aminé libre

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.

Déprotection : La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc

Principaux produits formés

Produits de substitution : En fonction du nucléophile utilisé, divers dérivés substitués du composé peuvent être formés.

Acide aminé déprotégé : L'élimination du groupe Fmoc produit le 3,4-dichloro-D-homophénylalanine

Applications de la recherche scientifique

Le Fmoc-3,4-dichloro-D-homophénylalanine a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Il est utilisé comme élément constitutif dans la synthèse des peptides et des protéines, en particulier dans la synthèse peptidique en phase solide

Chimie médicinale : Le composé est utilisé dans la conception et la synthèse de nouveaux agents thérapeutiques, notamment des inhibiteurs enzymatiques et des modulateurs de récepteurs

Études biologiques : Il sert d'outil pour étudier la structure et la fonction des protéines, ainsi que pour étudier les interactions enzyme-substrat

Mécanisme d'action

Le mécanisme d'action du Fmoc-3,4-dichloro-D-homophénylalanine dépend de son application :

Synthèse peptidique : Le groupe Fmoc protège le groupe amino pendant l'élongation de la chaîne peptidique et est éliminé en conditions basiques pour permettre des réactions supplémentaires

Activité biologique : Lorsqu'il est incorporé dans des peptides ou des protéines, le composé peut influencer l'activité biologique et la stabilité des molécules résultantes

Applications De Recherche Scientifique

Fmoc-3,4-dichloro-D-homophenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis

Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators

Biological Studies: It serves as a tool for studying protein structure and function, as well as for investigating enzyme-substrate interactions

Mécanisme D'action

The mechanism of action of Fmoc-3,4-dichloro-D-homophenylalanine depends on its application:

Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions

Biological Activity: When incorporated into peptides or proteins, the compound can influence the biological activity and stability of the resulting molecules

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-3,4-dichloro-L-homophénylalanine : L'isomère L du composé, qui a une stéréochimie différente et une activité biologique potentiellement différente

Fmoc-3,4-dichloro-D-phénylalanine : Structure similaire mais dépourvue du groupe méthylène supplémentaire présent dans l'homophénylalanine

Unicité

Le Fmoc-3,4-dichloro-D-homophénylalanine est unique en raison de la présence à la fois du groupe protecteur Fmoc et de la substitution dichlorée sur le cycle phényle. Cette combinaison offre une réactivité et une stabilité spécifiques, ce qui en fait un composé précieux dans la synthèse peptidique et la chimie médicinale .

Propriétés

Formule moléculaire |

C25H21Cl2NO4 |

|---|---|

Poids moléculaire |

470.3 g/mol |

Nom IUPAC |

4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30) |

Clé InChI |

PFXPBECQTWZDJP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)

![(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)

![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one](/img/structure/B12304895.png)

![1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304919.png)

![(3,4,6,8,11-Pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate](/img/structure/B12304921.png)

![5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12304943.png)